molecular formula C12H18FN B1374483 [1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine CAS No. 1184761-22-5

[1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine

Cat. No.: B1374483
CAS No.: 1184761-22-5
M. Wt: 195.28 g/mol
InChI Key: DEWJBBAPGXIXNI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylbutan-2-ylamine is a secondary amine characterized by a branched aliphatic chain and a 4-fluorophenyl substituent. Its molecular formula is C₁₂H₁₈FN, with the SMILES notation CC(C)C(CC1=CC=C(C=C1)F)NC and InChIKey DEWJBBAPGXIXNI-UHFFFAOYSA-N . The compound’s structure includes a methyl group attached to the amine nitrogen and a 3-methylbutan-2-yl backbone linked to the 4-fluorophenyl ring.

Properties

IUPAC Name

1-(4-fluorophenyl)-N,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-9(2)12(14-3)8-10-4-6-11(13)7-5-10/h4-7,9,12,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWJBBAPGXIXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184761-22-5
Record name [1-(4-fluorophenyl)-3-methylbutan-2-yl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-methylbutan-2-ylamine typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 3-methylbutan-2-one.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with 3-methylbutan-2-one in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

    Amination: The final step involves the conversion of the alcohol to the amine through a reductive amination process. This can be achieved by reacting the alcohol with methylamine in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluorophenyl)-3-methylbutan-2-ylamine may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(4-Fluorophenyl)-3-methylbutan-2-ylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles like hydroxide or alkoxide ions can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Fluorophenyl)-3-methylbutan-2-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes. Its fluorophenyl group is particularly valuable for enhancing the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, 1-(4-Fluorophenyl)-3-methylbutan-2-ylamine is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylbutan-2-ylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl and Amine Groups

1-(4-Fluorophenyl)-N-methylmethanamine (Compound 22)
  • Structure : Linear chain (methanamine backbone) with a 4-fluorophenyl group and methylamine substituent.
  • Synthesis : Prepared via nucleophilic displacement of a chloro-intermediate with 1-(4-fluorophenyl)-N-methylmethanamine .
  • Key Difference : Shorter aliphatic chain compared to the target compound, which may influence lipophilicity and binding affinity.
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine Hydrochloride
  • Structure : Contains two fluorophenyl groups (3-fluoro and 4-fluoro) linked to a propyl chain and a benzylamine group.
  • Properties : The dual fluorophenyl substitution may enhance electronic interactions with aromatic receptor pockets. Supplier data highlight its commercial availability but lack explicit activity data .
  • Key Difference : Additional fluorophenyl group increases molecular weight and steric bulk compared to the target compound.
(4-Fluoro-3-methylphenyl)methylamine
  • Structure : Similar branched 3-methylbutan-2-yl chain as the target compound but with a 4-fluoro-3-methylphenyl substituent.
  • Properties : The methyl group on the phenyl ring may increase lipophilicity and alter steric interactions .
  • Key Difference : Substitution pattern on the phenyl ring (3-methyl vs. unsubstituted in the target compound) could modulate receptor selectivity.

Pharmacologically Active Analogues

NRA0045
  • Structure : Thiazole core with a pyrrolidine group and 4-fluorophenyl substituents.
  • Activity: Exhibits nanomolar affinity for dopamine D4, serotonin 5-HT2A, and alpha-1 adrenoceptors, with minimal off-target effects .
  • Key Difference : Heterocyclic core distinguishes it from the aliphatic target compound, suggesting divergent pharmacological profiles.

Substituent Effects on Bioactivity

  • Electronegativity Trends : Evidence from chalcone derivatives (unrelated structurally but informative for SAR) indicates that electronegative substituents (e.g., fluorine) at the para position enhance inhibitory activity (lower IC50). For example, compound 2j (4-bromo, 4-fluoro) showed an IC50 of 4.7 μM, while less electronegative substitutions (e.g., methoxy) increased IC50 values .
  • Inference for Amines : Fluorine’s electronegativity in the target compound may similarly enhance receptor binding, though direct activity data are lacking.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Notable Properties/Activities Reference
1-(4-Fluorophenyl)-3-methylbutan-2-ylamine C₁₂H₁₈FN Branched chain, 4-fluorophenyl, methylamine Structural data only
1-(4-Fluorophenyl)-N-methylmethanamine C₈H₁₀FN Linear chain, 4-fluorophenyl, methylamine Antitubercular intermediate
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine C₁₇H₁₈F₂N Dual fluorophenyl, propyl chain Supplier-listed, no activity data
NRA0045 C₂₃H₂₀F₂N₄OS Thiazole, pyrrolidine, fluorophenyl groups High affinity for D4/5-HT2A/alpha-1

Biological Activity

Overview

1-(4-Fluorophenyl)-3-methylbutan-2-yl(methyl)amine is an organic compound that belongs to the class of secondary amines. Its unique structure, characterized by a fluorophenyl group and a branched alkyl chain, suggests potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17FN
  • Molecular Weight : 195.28 g/mol
  • XLogP3-AA : 3.5 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 2
  • Rotatable Bond Count : 4

The biological activity of 1-(4-Fluorophenyl)-3-methylbutan-2-yl(methyl)amine is hypothesized to involve interactions with various biological targets, including receptors and enzymes. The presence of the fluorine atom enhances its metabolic stability and bioavailability, which are critical for pharmacological efficacy.

Target Interactions

Research suggests that compounds with similar structures can interact with:

  • Translocator Protein (TSPO) : A target for neuroactive compounds, where binding affinity is crucial for therapeutic effects .
  • Serotonin Receptors : Potential modulation of mood and anxiety-related pathways.

Biological Activities

1-(4-Fluorophenyl)-3-methylbutan-2-yl(methyl)amine exhibits several biological activities based on structural analogs:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-FluoroamphetamineFluorinated phenethylamineStimulant effectsPotent CNS stimulant
3-Methylbutan-2-amineSimple branched amineModerate stimulantLacks fluorine substitution
1-(4-Chlorophenyl)-3-methylbutan-2-amineChlorinated analogAntidepressant potentialChlorine vs. fluorine substitution

These comparisons highlight how variations in substituents influence the pharmacological profiles of similar compounds.

Research Findings

Recent studies have focused on the synthesis and evaluation of fluorinated compounds, including those structurally related to 1-(4-Fluorophenyl)-3-methylbutan-2-yl(methyl)amine. For instance, a study explored the binding affinities of various fluorinated ligands to TSPO, revealing that modifications at specific positions could enhance binding without significantly detracting from efficacy .

Case Studies

  • Fluorinated Ligands in PET Imaging : Research employing positron emission tomography (PET) demonstrated that certain fluorinated derivatives exhibited high affinity for TSPO, suggesting potential applications in neuroimaging and drug development .
  • Pharmacological Screening in Animal Models : In vivo studies using rodent models indicated that similar compounds could modulate behaviors associated with anxiety and depression, providing insights into their therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Fluorophenyl)-3-methylbutan-2-yl(methyl)amine indicates favorable absorption characteristics due to its moderate lipophilicity. Studies suggest that its molecular weight contributes to good bioavailability, although further investigations are necessary to fully understand its metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine
Reactant of Route 2
[1-(4-Fluorophenyl)-3-methylbutan-2-yl](methyl)amine

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